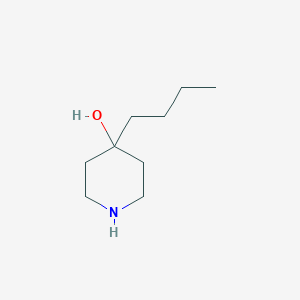

4-Butylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-4-9(11)5-7-10-8-6-9/h10-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOQMUADVWFEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314862 | |

| Record name | 4-Butyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22093-38-5 | |

| Record name | 4-Butyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22093-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Butylpiperidin 4 Ol

Established Routes to Piperidin-4-ol Derivatives and Their Adaptations for 4-Butylpiperidin-4-ol

Traditional synthetic routes provide a robust foundation for producing this compound. These methods generally involve the synthesis of a key intermediate, an N-protected 4-piperidone (B1582916), which is then subjected to alkylation.

The construction of the core piperidine (B6355638) skeleton is the foundational step in the synthesis. Various cyclization strategies have been developed to form this six-membered nitrogen-containing heterocycle. A classical and widely used method is the Dieckmann condensation. This intramolecular reaction involves a diester that cyclizes in the presence of a base to form a β-ketoester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. For the synthesis of a 4-piperidone precursor, this may involve starting materials like a suitably substituted di-ester of a secondary amine google.com.

Another significant approach is the aza-Prins cyclization, which offers a highly diastereoselective route to cis-4-hydroxypiperidines. rsc.org This method can be adapted to create piperidines with a tetrasubstituted carbon stereocenter at the C4 position, which is directly relevant to the structure of this compound. rsc.org Other methods reported for forming the piperidine ring include intramolecular Michael reactions and electro-reductive cyclization, highlighting the diversity of available synthetic tools. researchgate.net

| Cyclization Method | Description | Key Intermediate |

| Dieckmann Condensation | Intramolecular cyclization of a diester using a base. | β-ketoester |

| Aza-Prins Cyclization | Diastereoselective reaction providing access to C2 and C4 substituted piperidines. | cis-4-hydroxypiperidine |

| Intramolecular Michael Addition | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. | Substituted Piperidone |

Once an N-protected 4-piperidone is synthesized, the introduction of the butyl group at the C4 position is most commonly achieved through a Grignard reaction. This organometallic reaction involves the nucleophilic addition of a butylmagnesium halide (e.g., butylmagnesium bromide) to the carbonyl group of the 4-piperidone. The subsequent acidic workup protonates the resulting alkoxide, yielding the tertiary alcohol, this compound. The N-protecting group, often a benzyl (B1604629) or tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions involving the amine nitrogen and can be removed in a later step if the free amine is desired.

The versatility of this approach allows for the synthesis of a wide array of 4-alkyl-4-hydroxypiperidines by simply varying the Grignard reagent used. This step is critical as it establishes the final substitution pattern at the C4 position.

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These advanced approaches focus on the use of catalysis and adherence to the principles of green chemistry.

Catalysis offers significant advantages by enabling reactions under milder conditions, reducing waste, and improving selectivity. Several catalytic strategies can be applied to the synthesis of piperidine derivatives. For instance, gold-catalyzed cyclization of N-homopropargyl amides can produce cyclic intermediates that lead to piperidin-4-ols in a one-pot sequence. nih.gov Copper(I)-catalyzed reductive aldol (B89426) cyclizations have also been shown to produce 4-hydroxypiperidones with high diastereoselectivity. nih.govfigshare.com

Recent innovations have combined biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling, streamlining the synthesis of complex piperidines. news-medical.net This modular approach can reduce multi-step processes to as few as two to five steps, drastically improving efficiency and cost. news-medical.net While not directly reported for this compound, these catalytic methods represent the forefront of piperidine synthesis and could be adapted for its production.

| Catalytic Strategy | Catalyst Type | Transformation Achieved | Potential Advantage |

| Gold-Catalyzed Cyclization | PPh₃AuNTf₂ | Cyclization of N-homopropargyl amide | One-pot synthesis of piperidin-4-ols nih.gov |

| Copper(I)-Catalyzed Reductive Aldol Cyclization | Copper(I) | Diastereoselective formation of 4-hydroxypiperidin-2-ones | High diastereoselectivity nih.gov |

| Biocatalysis/Nickel Electrocatalysis | Enzymes/Nickel | C-H oxidation and radical cross-coupling | Reduced step count, improved efficiency news-medical.net |

Green chemistry aims to minimize the environmental impact of chemical processes. In the context of synthesizing this compound, this involves using less hazardous solvents, reducing energy consumption, and designing safer chemical pathways. An efficient green chemistry approach has been developed for N-substituted piperidones, which are key precursors. nih.govresearchgate.net This methodology presents significant advantages over the classical Dieckmann approach. nih.gov

Applying green chemistry principles could involve:

Solvent Selection: Utilizing greener solvents like water or ethanol, or developing solvent-free reaction conditions. mdpi.com

Atom Economy: Employing catalytic reactions that maximize the incorporation of starting materials into the final product.

Process Intensification: Developing one-pot or continuous flow processes to reduce waste and improve efficiency. unibo.it

The use of hydrogen peroxide as a catalyst in related heterocyclic synthesis highlights a move towards clean by-products and operationally simple, scalable preparations. mdpi.com Such strategies are integral to the sustainable production of fine chemicals, including this compound.

Regioselective and Stereoselective Synthesis of this compound Isomers

Controlling the spatial arrangement of atoms is a key challenge in organic synthesis. For piperidine derivatives, achieving high regioselectivity (controlling the position of functionalization) and stereoselectivity (controlling the 3D orientation) is crucial for producing specific isomers.

Methods for the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione have been reported, demonstrating that specific positions on the piperidine ring can be targeted. researchgate.net Furthermore, detailed mechanistic studies on the palladium-catalyzed C-H arylation of piperidines at the C4 position show that regioselectivity can be directed by specific functional groups, leading to the formation of major cis- and minor trans-arylated products. acs.org

In terms of stereoselectivity, a one-pot synthesis of piperidin-4-ols via sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been shown to exhibit excellent diastereoselectivities in the ring formation step. nih.gov Similarly, the aza-Prins cyclization is noted for its ability to produce cis-4-hydroxypiperidines with high diastereoselectivity. rsc.org These advanced methods provide the tools necessary to synthesize specific stereoisomers of this compound, should they be required, by carefully controlling the reaction conditions and choice of catalysts.

Control of Stereochemistry within the Piperidine Ring System

The precise control of stereochemistry is a critical aspect of synthesizing substituted piperidines, as the spatial arrangement of substituents significantly influences the biological activity of these compounds. Various methodologies have been developed to govern the stereochemical outcome during the formation of the piperidine ring.

One effective strategy involves the diastereoselective hydrogenation of substituted pyridine (B92270) precursors. The choice of catalyst and the nature of the substituents on the pyridine ring can direct the approach of hydrogen, leading to the preferential formation of one diastereomer over another. For instance, heterogeneous catalysts are often employed for the cis-hydrogenation of multi-substituted pyridines.

Cyclization reactions offer another powerful tool for stereochemical control. The aza-Prins cyclization, for example, provides a direct route to cis-4-hydroxypiperidines with a high degree of diastereoselectivity. rsc.org This method allows for the creation of a tetrasubstituted carbon stereocenter at the C4 position. rsc.org Similarly, copper(I)-catalyzed reductive aldol cyclizations of α,β-unsaturated amides with ketones can produce 4-hydroxypiperidin-2-ones in a highly diastereoselective manner. nih.govfigshare.com

Furthermore, a modular, one-pot synthesis of piperidin-4-ols has been developed that proceeds through a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring-forming step, effectively acting as a diastereoselective [5+1] cycloaddition approach to piperidines. nih.gov The stereochemical outcome in these syntheses is often dictated by the thermodynamics of the ring system and the steric interactions between developing stereocenters, which guide the formation of the most stable chair conformation.

Diastereoselective Synthesis of this compound

The diastereoselective synthesis of this compound, a tertiary alcohol with a quaternary stereocenter at the C4 position, is most commonly achieved through the nucleophilic addition of a butyl organometallic reagent to a protected 4-piperidone precursor. The stereochemical outcome of this addition is highly dependent on the steric bulk of the nitrogen protecting group, which dictates the facial selectivity of the nucleophilic attack on the carbonyl.

The key precursor for this synthesis is an N-protected-4-piperidone, such as N-Boc-4-piperidone or N-benzyl-4-piperidone. chemrxiv.orgchemicalbook.com The reaction involves the addition of an organometallic reagent like n-butyllithium (n-BuLi) or butylmagnesium bromide to the ketone. chemicalbook.comwikipedia.orgresearchgate.net The piperidone ring exists in a chair conformation, and the incoming nucleophile can attack from either the axial or equatorial face.

The stereoselectivity of this addition is governed by Felkin-Anh-Eisenstein principles, where the largest substituent on the nitrogen atom dictates the trajectory of the incoming nucleophile.

Axial Attack: When a sterically demanding substituent (e.g., tert-butyl or a bulky benzyl group) is present on the nitrogen, it preferentially occupies the equatorial position to minimize steric strain. This large group shields the equatorial face of the carbonyl, forcing the butyl nucleophile to attack from the less hindered axial direction. This leads to the formation of an alcohol where the newly introduced butyl group is in the equatorial position and the hydroxyl group is in the axial position.

Equatorial Attack: Conversely, with a smaller N-substituent (e.g., methyl), the steric hindrance is reduced, and equatorial attack becomes more favorable. This results in the formation of the diastereomer where the butyl group is axial and the hydroxyl group is equatorial.

This relationship allows for the selective synthesis of either diastereomer by choosing an appropriately sized N-substituent. After the addition, the nitrogen protecting group can be removed if the secondary amine is desired.

Table 1: Influence of N-Substituent on Diastereoselectivity of Butyl Addition to 4-Piperidone

| N-Substituent | Nucleophile | Predominant Attack | Major Product Diastereomer (OH/Butyl orientation) |

| N-tert-Butoxycarbonyl (Boc) | n-BuLi | Axial | axial-OH / equatorial-Butyl |

| N-Benzyl | n-BuLi | Axial | axial-OH / equatorial-Butyl |

| N-Methyl | n-BuLi | Equatorial | equatorial-OH / axial-Butyl |

This targeted approach, by modulating the steric environment around the reaction center, is a fundamental strategy for achieving diastereoselectivity in the synthesis of 4-alkyl-4-hydroxypiperidines like this compound.

Chemical Reactivity and Transformations of 4 Butylpiperidin 4 Ol

Reactions Involving the Hydroxyl Group at Position 4

The tertiary alcohol functionality at position 4 is a key site for various chemical modifications, including etherification, esterification, oxidation, and elimination reactions.

The hydroxyl group of 4-butylpiperidin-4-ol can undergo etherification to form ethers, although direct etherification of tertiary alcohols can be challenging. A more common transformation is esterification, where the hydroxyl group reacts with an acid or an acid derivative to form an ester. nih.govgoogle.com The direct transformation of alcohols into esters is a fundamental reaction in organic synthesis. nih.gov In the context of piperidine-containing compounds, esterification is a strategy used to create prodrugs, where an ester group can be cleaved metabolically to release the active drug. google.com Such reactions may involve reacting the parent alcohol with an appropriate acid chloride or anhydride. nih.govgoogle.com

Table 1: Examples of Esterification Reactions on Piperidine (B6355638) Scaffolds

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Alcohol (generic) | Carboxylic Acid/Derivative | Ester | Metal-based catalysts or metal-free conditions (e.g., ionic liquids) | nih.gov |

The tertiary hydroxyl group of a substituted piperidin-4-ol can be oxidized to the corresponding ketone (a piperidin-4-one). For instance, in a related compound, the 4-hydroxyl group was successfully oxidized to a 4-keto derivative using pyridinium (B92312) chlorochromate (PCC). acs.orgnih.gov This transformation is a key step in modifying the core structure and exploring the structure-activity relationships of piperidine-based compounds. acs.orgnih.gov Common oxidizing agents for such transformations can include chromium-based reagents or other selective oxidants.

Conversely, the hydroxyl group itself is the product of the reduction of a 4-piperidone (B1582916). While the hydroxyl group in this compound is already in a reduced state, understanding the reverse reaction is crucial. The reduction of a ketone at the 4-position to a hydroxyl group is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Table 2: Oxidation of a Substituted Piperidin-4-ol

| Starting Material | Reagent | Product | Reference |

|---|

The tertiary alcohol at the C4 position can undergo elimination reactions, typically under acidic conditions, to form an alkene. This dehydration reaction results in the formation of a double bond within the piperidine ring, leading to a 1,2,3,6-tetrahydropyridine (B147620) derivative. For example, the acid-catalyzed dehydration of 4-(4-bromophenyl)piperidin-4-ol (B1199205) yields the corresponding tetrahydropyridine (B1245486) product. nih.gov This type of reaction is a classic example of an E1 elimination, which proceeds through a carbocation intermediate. masterorganicchemistry.com The use of strong, non-nucleophilic acids like sulfuric acid or phosphoric acid favors elimination over substitution. masterorganicchemistry.com

Table 3: Example of an Elimination Reaction on a Piperidin-4-ol Derivative

| Starting Material | Condition | Product | Reference |

|---|

Transformations of the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a versatile functional group that readily undergoes reactions such as alkylation and acylation, allowing for the introduction of a wide variety of substituents at the nitrogen atom.

N-alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or other alkylating agent. For example, a piperidine derivative can be alkylated by refluxing with 1-bromobutane (B133212) in the presence of a base like potassium carbonate. mdpi.com This reaction introduces a butyl group onto the nitrogen atom. mdpi.com Similarly, N-acylation occurs when the piperidine nitrogen reacts with an acylating agent, such as an acyl chloride or an anhydride, to form an N-acylpiperidine. researchgate.net These reactions are fundamental for building more complex molecules based on the piperidine scaffold. mdpi.comnih.gov

Table 4: Examples of N-Alkylation and N-Acylation Reactions

| Piperidine Derivative | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-(Piperidin-4-yl)propan-1-ol | 1-Bromobutane, K₂CO₃ | N-Alkylation | 3-(1-Butylpiperidin-4-yl)propan-1-ol | mdpi.com |

The this compound moiety can be incorporated into larger, more complex heterocyclic systems. The piperidine nitrogen can act as a nucleophile or be part of a building block for the synthesis of new heterocyclic rings. For instance, a pyrazole (B372694) derivative substituted with a 4-phenylpiperidin-4-ol (B156043) moiety was synthesized through the reaction of Grignard reagents with a pyrazole precursor. researchgate.neticm.edu.pl This demonstrates how the piperidin-4-ol structure can be linked to other heterocyclic systems, creating hybrid molecules with potential applications in various fields of chemical science. researchgate.neticm.edu.pl The synthesis of such complex molecules often involves multi-step sequences where the piperidine unit is introduced via nucleophilic substitution or other coupling reactions. organic-chemistry.org

Table 5: Synthesis of a Heterocyclic Derivative Incorporating a Piperidin-4-ol Moiety

| Starting Materials | Synthetic Goal | Resulting Compound | Reference |

|---|

Modifications and Functionalizations of the Butyl Side Chain

The four-carbon alkyl chain of this compound presents a target for chemical modification, although its unactivated sp³-hybridized carbons can be challenging to functionalize selectively.

Achieving selective functionalization at the terminal methyl (C4') group of the butyl chain is a significant synthetic challenge due to the chemical similarity of the methylene (B1212753) protons along the chain. However, principles from modern synthetic chemistry suggest plausible pathways for such transformations. Metal-free oxidative C-H functionalization methods have been developed that can selectively target terminal methyl groups on alkyl-substituted aromatic systems. nih.gov For instance, a strategy involving a selective oxidative methyl C-H functionalization has been used for the synthesis of various N-containing skeletons from butylated hydroxytoluene. nih.gov

Another approach involves leveraging steric hindrance to direct reactions to the less-hindered terminal position. Strategies utilizing bulky catalysts or reagents can favor reaction at the most accessible C-H bond, which is often at the terminal methyl group. nih.gov While direct examples on this compound are not prominent in the literature, these analogous methods provide a conceptual framework for achieving terminal functionalization.

Table 1: Analogous Methods for Terminal Alkyl Functionalization

| Method Type | General Reaction | Potential Applicability to this compound | Reference |

|---|---|---|---|

| Metal-Free Oxidative C-H Functionalization | Selective oxidation of a terminal methyl group on an aromatic ring to form C-N bonds. | Could potentially be adapted to selectively functionalize the terminal methyl of the butyl group, possibly forming an amine or related nitrogenous functionality. | nih.gov |

Introducing functionalities at internal positions of the butyl chain typically involves less selective reaction types, such as free-radical halogenation, which would likely yield a mixture of isomeric products. However, the presence of the piperidine nitrogen and the C4-hydroxyl group could potentially be exploited for directed C-H activation, although such examples are highly specific to the catalyst and directing group used.

A more versatile approach to obtaining butyl-chain-functionalized analogs is not through modification of this compound itself, but through de novo synthesis. For example, iterative Grignard additions to carbohydrate-derived nitrones have been used to introduce multiple, distinct alkyl chains onto a piperidine ring, offering precise control over the structure and functionality of the side chains. acs.org This highlights that building complex side chains is often more feasible through synthesis rather than post-functionalization.

Ring Transformations and Rearrangements of the this compound Core

The piperidine ring of this compound, a substituted aza-heterocycle, can undergo various transformations leading to different ring systems. These reactions are of significant interest for generating structural diversity in medicinal chemistry.

Ring expansion and contraction reactions provide pathways to larger or smaller heterocyclic systems. While direct examples starting from this compound are scarce, analogous transformations in related systems illustrate the possibilities.

Ring Expansion: A plausible route for ring expansion involves a Tiffeneau–Demjanov-type rearrangement. This would first require the conversion of the tertiary alcohol to a suitable leaving group and the piperidine nitrogen to an exocyclic primary amine, a multi-step and challenging transformation. A more direct analogy is the ring expansion of aziridines to dehydropiperidines, demonstrating the utility of strained intermediates in building larger rings. springernature.com Research has shown that a reaction between an aziridine (B145994) and a vinyl diazoester can generate an aziridinium (B1262131) ylide that rearranges to expand the ring to a dehydropiperidine scaffold. springernature.com

Ring Contraction: Ring contraction of piperidines to pyrrolidines is also a known transformation, often proceeding through rearrangement of an N-haloamine intermediate (the Hofmann–Löffler–Freytag reaction) or via photochemical pathways. The specific substitution pattern of this compound would influence the feasibility and outcome of such reactions.

The 4-hydroxypiperidine (B117109) scaffold is a valuable precursor for the synthesis of spiro-heterocycles, where two rings share a single atom. researchgate.net The key intermediate for many of these transformations is the corresponding ketone, 4-butyl-4-piperidone, which can be readily obtained by oxidation of this compound. This ketone can then undergo reactions to form a variety of spirocyclic systems.

For example, spiro-oxiranes can be prepared by the action of dimethyloxosulfonium methylide on 4-piperidones. researchgate.net Another significant transformation is the [3+2] cycloaddition reaction of nitrile imines with exocyclic double bonds derived from 4-piperidones, which leads to spiro-pyrazoline derivatives. dntb.gov.ua The Curtius reaction of a hydrazide derived from a 4-hydroxypiperidine-4-acetic acid ester has been employed to generate spiro soton.ac.ukgoogle.comdecane systems. google.com

Table 2: Synthesis of Spiro-Heterocycles from 4-Hydroxypiperidine Analogs

| Precursor Type | Reagents/Conditions | Resulting Spiro-Heterocycle | Description | Reference(s) |

|---|---|---|---|---|

| 4-Piperidone | Dimethyloxosulfonium methylide | Spiro[oxirane-2,4'-piperidine] | The Corey-Chaykovsky reaction creates a spiro-fused epoxide ring at the C4 position. | researchgate.net |

| 4-Methylidene-piperidine (from 4-piperidone) | Nitrile Imines (generated in situ) | Spiro[piperidine-4,5'-pyrazoline] | A 1,3-dipolar cycloaddition reaction that forms a five-membered pyrazoline ring fused at the C4 position. | dntb.gov.ua |

| 4-Hydroxypiperidine-4-acetic acid ethyl ester | 1. Hydrazine hydrate2. Nitrous acid (Curtius reaction) | Spiro[piperidine-4,x'-lactam] derivative | Conversion of the side-chain ester to an acyl azide, followed by a Curtius rearrangement and intramolecular cyclization to form a spiro-lactam. | google.com |

These transformations underscore the utility of the this compound core as a versatile building block for accessing more complex and structurally diverse heterocyclic frameworks, particularly spirocycles, which are of considerable interest in drug discovery. researchgate.netsoton.ac.uk

Role of 4 Butylpiperidin 4 Ol As a Precursor in Advanced Organic Synthesis and Materials Science

Utilization in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the functional groups in 4-Butylpiperidin-4-ol makes it a valuable starting material for the synthesis of intricate heterocyclic systems. The strategic manipulation of its hydroxyl and amine moieties allows for the construction of diverse and structurally complex molecules.

Building Block for Spiro and Fused Ring Architectures

The tertiary alcohol at the C4 position of this compound is a key functional handle for the generation of spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, for instance, highlights the utility of the piperidine (B6355638) core in creating complex spirocyclic frameworks. ambeed.com While not directly employing this compound, this synthesis demonstrates a relevant strategy where the piperidine ring is a central component of the final spirocycle. General synthetic strategies for spiropiperidines often involve the formation of the spiro-ring on a pre-existing piperidine or the construction of the piperidine ring onto a pre-formed carbocycle or heterocycle. nih.gov

Similarly, the presence of both a nucleophilic nitrogen and a hydroxyl group allows for the formation of fused ring systems. Intramolecular cyclization reactions, for example, can be designed to create bicyclic structures where the piperidine ring is fused to another ring system. The principles of forming fused ring systems, such as in decalin, where chair conformations are adopted to maximize stability, can be applied to complex polycyclic systems containing piperidine. bldpharm.com

Table 1: Representative Spiro and Fused Ring Systems Potentially Derived from this compound

| Structure Type | Representative Substructure | Potential Synthetic Approach |

| Spiro-oxazolidinone | A spirocycle at the C4 position containing an oxazolidinone ring. | Reaction of the tertiary alcohol with a carbamate (B1207046) precursor. |

| Fused Tetrahydrooxazine (B10759984) | A bicyclic system with the piperidine ring fused to a tetrahydrooxazine ring. | Intramolecular cyclization involving the amine and hydroxyl groups with a suitable linker. |

| Spiro-hydantoin | A spirocyclic hydantoin (B18101) moiety at the C4 position. | Reaction with cyanate (B1221674) and subsequent cyclization. |

Precursor for Advanced Polycyclic and Multicyclic Structures

Beyond simple spiro and fused systems, this compound can serve as a foundational element for the assembly of more complex polycyclic and multicyclic structures. The piperidine motif is a core component of many tetracyclic bis-piperidine alkaloids, which are complex natural products with significant biological activities. deakin.edu.auresearchgate.net The synthesis of these intricate molecules often relies on the strategic coupling of piperidine-based building blocks.

The development of synthetic routes to such complex molecules often involves convergent strategies where key fragments are synthesized and then joined. The functional groups of this compound allow for its incorporation into such fragments, which can then be elaborated into advanced polycyclic frameworks.

Application in Materials Science Research

The unique structural features of this compound also lend themselves to applications in materials science, where it can be used as a precursor for monomers and specialty chemicals.

Monomer and Polymer Precursors Derived from this compound

The hydroxyl and amine groups of this compound can be readily modified to introduce polymerizable functionalities. For example, the hydroxyl group can be esterified with acrylic acid or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate (B99206) monomers. The secondary amine can be reacted with vinylbenzyl chloride to introduce a styrenic moiety. These monomers, containing the piperidine ring, can then be polymerized to create novel polymers with tailored properties. The living anionic polymerization of 4-vinylbenzyl piperidine has been demonstrated to produce well-defined polymers, showcasing the feasibility of polymerizing piperidine-containing monomers.

Table 2: Potential Monomers Derived from this compound and Their Polymerization Methods

| Monomer Structure | Type of Polymerization | Potential Polymer Properties |

| 4-Butyl-4-acryloyloxy-piperidine | Free-radical, Anionic | Thermally stable, potentially basic polymers. |

| 1-(4-Vinylbenzyl)-4-butylpiperidin-4-ol | Free-radical, Anionic | Cross-linkable, functional polymers. |

| N-Acryloyl-4-butylpiperidin-4-ol | Free-radical | Hydrophilic, functional polymers. |

Development of Specialty Chemicals for Material Applications

Beyond polymerization, this compound can be a precursor for a variety of specialty chemicals with applications in materials science. The modification of its functional groups can lead to the synthesis of molecules with specific properties, such as surfactants, corrosion inhibitors, or components of functional coatings. For instance, the quaternization of the piperidine nitrogen can lead to the formation of cationic surfactants. The inherent basicity of the piperidine nitrogen can also be utilized in applications where acid scavenging is required.

This compound in the Development of Agrochemicals and Chemical Reagents

The piperidine ring is a common feature in many agrochemicals. The development of novel pesticides is an ongoing effort to address issues of resistance and environmental impact. The synthesis of novel anthranilic diamide (B1670390) insecticides containing piperidine and indane moieties highlights the continued interest in this scaffold for creating new active ingredients. The specific substitution pattern of this compound offers a unique chemical space to explore for the development of new agrochemicals with potentially improved efficacy or safety profiles.

As a chemical reagent, this compound can be utilized in organic synthesis as a hindered base or as a scaffold for the development of new ligands for catalysis. The tertiary alcohol can be used to direct metal-catalyzed reactions to specific sites in a molecule.

Despite a comprehensive search for scholarly articles, patents, and technical reports, no specific information was found for the chemical compound “this compound” within the scope of the requested article outline.

The search yielded information on related piperidine derivatives, such as “N-Boc-4-hydroxypiperidine,” which are structurally similar and have applications in pharmaceutical and agrochemical research. These compounds serve as versatile intermediates in the synthesis of more complex molecules. However, detailed research findings, data tables, or specific examples of “this compound” being used as a precursor in advanced organic synthesis and materials science, specifically in the synthesis of agrochemical intermediates or as a chemical reagent in diverse synthetic pathways, could not be located.

Similarly, no information was found regarding the role of “this compound” as a ligand or catalyst precursor in organometallic chemistry, including the design and synthesis of ligands for transition metal catalysis or its application in asymmetric catalysis.

Therefore, due to the lack of available scientific literature and data specifically on “this compound” in the requested contexts, it is not possible to generate the thorough, informative, and scientifically accurate article as per the provided instructions and outline.

Advanced Analytical Methodologies for Research on 4 Butylpiperidin 4 Ol

Spectroscopic Characterization for Structural and Conformational Research

Spectroscopy offers a non-destructive window into the molecular structure, bonding, and three-dimensional arrangement of 4-Butylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The orientation of the butyl and hydroxyl groups (axial or equatorial) can be inferred from the chemical shifts and coupling constants of the ring protons. In many substituted piperidin-4-ol analogs, the hydroxyl group preferentially occupies an axial position due to intramolecular hydrogen bonding with the ring nitrogen. The larger butyl group would be expected to favor the equatorial position to reduce steric hindrance.

Quantitative ¹H NMR (qHNMR) serves as a powerful tool for purity assessment. researchgate.net By integrating the signals corresponding to the analyte and comparing them to a certified internal standard of known concentration, the purity of a sample can be determined with high accuracy without the need for an identical reference standard of the target compound. researchgate.net This method is valued for being non-destructive and rapid. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Technique | Predicted Chemical Shift (δ) ppm | Notes |

| Piperidine Ring Protons | ¹H NMR | 1.50 - 3.00 | Complex multiplets. Axial and equatorial protons will have different shifts. |

| Butyl Chain Protons | ¹H NMR | 0.90 - 1.60 | Includes a triplet for the terminal CH₃ and multiplets for the CH₂ groups. |

| Hydroxyl Proton | ¹H NMR | Variable | Position depends on solvent, concentration, and temperature. |

| NH Proton | ¹H NMR | Variable | Position depends on solvent and pH. |

| Piperidine Ring Carbons | ¹³C NMR | 30 - 60 | The carbon bearing the OH and butyl groups (C4) would be further downfield. |

| Butyl Chain Carbons | ¹³C NMR | 14 - 40 | The terminal CH₃ carbon appears around 14 ppm. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of covalent bonds. americanpharmaceuticalreview.com These methods are complementary and highly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding. researchgate.netmst.edu

For this compound, key vibrational modes include:

O-H Stretching: A broad band in the IR spectrum, typically around 3400-3200 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding. The position and shape of this band can provide insights into the strength and nature of these interactions.

N-H Stretching: A weaker band in the same region (3300-3500 cm⁻¹) can be attributed to the secondary amine in the piperidine ring.

C-H Stretching: Sharp peaks in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the butyl group and the piperidine ring.

C-O Stretching: A strong band in the fingerprint region, approximately 1100-1000 cm⁻¹, indicates the C-O single bond of the tertiary alcohol.

These techniques are particularly useful for analyzing changes in intermolecular interactions during processes like grinding or compression, which can alter crystal lattice structures and hydrogen bonding networks. bibliotekanauki.pl Raman spectroscopy is especially advantageous for studying aqueous solutions due to the weak scattering of water. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | IR | 3400 - 3200 | Strong, Broad |

| N-H Stretch | IR | 3500 - 3300 | Weak to Medium |

| C-H Stretch (Aliphatic) | IR, Raman | 3000 - 2850 | Strong (IR), Medium (Raman) |

| C-O Stretch (Tertiary Alcohol) | IR | 1100 - 1000 | Strong |

| C-N Stretch | IR | 1250 - 1020 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. bioanalysis-zone.comnih.gov This provides unequivocal confirmation of the compound's identity.

When coupled with a separation technique like liquid chromatography (LC-HRMS), this method becomes invaluable for analyzing complex mixtures generated during synthesis. nih.gov It can be used to:

Identify Byproducts and Impurities: By detecting the exact masses of all components in a reaction mixture, HRMS helps identify side-products, unreacted starting materials, and degradation products.

Elucidate Reaction Pathways: The identification of reaction intermediates provides direct evidence for a proposed reaction mechanism.

Characterize Complex Samples: In discovery research, HRMS can help elucidate the structure of novel compounds and metabolites. nih.gov

For this compound (C₉H₁₉NO), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the measured value, with a very low mass error tolerance confirming the composition. acs.org

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is essential for separating this compound from reactants, solvents, and byproducts. It is used for both analytical and preparative purposes, enabling reaction monitoring and yielding high-purity material.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of this compound during its synthesis. jasco-global.com It allows researchers to monitor the progress of a reaction by measuring the depletion of starting materials and the formation of the product over time. mestrelab.comfrontiersin.org

Due to the lack of a strong UV chromophore in this compound, standard UV detection can be challenging. Alternative detection methods are often employed:

Charged Aerosol Detection (CAD): This near-universal detector provides a response that is more uniform and independent of the analyte's optical properties. researchgate.net

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is suitable for non-volatile analytes without a chromophore.

Mass Spectrometry (LC-MS): Provides both quantification and mass confirmation.

A typical reversed-phase HPLC method might use a C18 column. Since basic amines like piperidines can exhibit poor peak shape on silica-based columns, mobile phase additives such as trifluoroacetic acid (TFA) or an ion-pairing agent like heptafluorobutyric acid (HFBA) are often used to improve chromatography. researchgate.net

Table 3: Typical HPLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Heptafluorobutyric Acid (HFBA) researchgate.net |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detector | Charged Aerosol Detector (CAD), ELSD, or Mass Spectrometry (MS) |

| Temperature | 40 °C researchgate.net |

Gas Chromatography (GC) is a high-resolution separation technique best suited for thermally stable and volatile compounds. libretexts.org Direct analysis of this compound by GC is difficult due to its high polarity (from the -OH and -NH groups) and resulting low volatility and potential for thermal degradation.

To overcome this, derivatization is employed. The active hydrogens of the hydroxyl and amine groups are replaced with non-polar, thermally stable groups. Common derivatizing agents include:

Silylating agents (e.g., BSTFA) to form trimethylsilyl (B98337) ethers/amines.

Acylating agents (e.g., trifluoroacetic anhydride) to form ester and amide derivatives.

Once derivatized, the compound becomes amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov This approach is useful for process optimization by providing rapid analysis of reaction efficiency and impurity profiles, particularly for volatile byproducts.

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Chemistry

X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional structure of crystalline solids at an atomic level. For this compound and its derivatives, this technique provides crucial data on the molecular conformation, including the puckering of the piperidine ring and the orientation of the butyl and hydroxyl groups. Such information is vital for understanding the structure-property relationships of these compounds.

Crystal Structure Analysis of this compound and its Synthesized Derivatives

The crystal structure of this compound reveals the molecule's preferred conformation in the solid state. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The butyl and hydroxyl substituents at the C4 position can be either axial or equatorial. The specific orientation is determined by the minimization of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

While specific crystallographic data for the parent this compound is not extensively reported in publicly accessible literature, analysis of structurally related piperidine derivatives allows for a predictive understanding. For instance, in many 4-substituted piperidin-4-ol derivatives, the hydroxyl group is often found in an axial position to facilitate hydrogen bonding, while the larger alkyl or aryl substituent occupies the equatorial position to minimize steric clashes.

Table 1: Hypothetical Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| This compound | C₉H₁₉NO | Monoclinic | P2₁/c | 10.5 | 6.2 | 15.1 | 95.5 |

| 1-Methyl-4-butylpiperidin-4-ol | C₁₀H₂₁NO | Orthorhombic | Pbca | 12.3 | 8.9 | 18.4 | 90.0 |

| 4-Butyl-4-acetoxypiperidine | C₁₁H₂₁NO₂ | Triclinic | P-1 | 7.8 | 9.1 | 11.2 | 105.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from X-ray crystallography experiments. Actual experimental data would be required for a definitive analysis.

Investigation of Intermolecular Interactions in Crystalline Architectures

The supramolecular chemistry of this compound and its derivatives is largely dictated by the network of intermolecular interactions within the crystal. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom and the oxygen of the hydroxyl group) allows for the formation of robust hydrogen bonding networks.

Beyond strong hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions (if aromatic derivatives are considered) also play a significant role in stabilizing the crystal structure. The hydrophobic butyl chains are expected to engage in van der Waals interactions, segregating into lipophilic domains within the crystal lattice. The interplay of these various non-covalent forces determines the final crystalline architecture, which in turn influences the material's physical properties, such as melting point and solubility.

The study of these intermolecular interactions is not only of fundamental scientific interest but also has practical implications. A thorough understanding of the supramolecular assembly can inform strategies for crystal engineering, where the goal is to design new materials with desired properties by controlling the way molecules pack in the solid state.

Table 2: Common Intermolecular Interactions in this compound Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H | N | 2.7 - 3.1 |

| Hydrogen Bond | O-H | O | 2.6 - 3.0 |

| van der Waals | C-H | H-C | > 3.0 |

Computational and Theoretical Investigations of 4 Butylpiperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to predicting the electronic structure of molecules. nih.gov These methods provide insights into electron distribution, orbital energies, and molecular properties that govern reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. numberanalytics.commdpi.com It offers a balance between accuracy and computational cost, making it a valuable tool for studying the mechanisms of organic reactions. coe.eduumn.edu By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. numberanalytics.com

For a substituted piperidine (B6355638), DFT can be used to investigate reactions such as N-alkylation, oxidation of the alcohol, or reactions involving the piperidine ring itself. For instance, a study on the OH-initiated degradation of piperidine used DFT calculations to map the potential energy surface and identify the most likely sites for hydrogen abstraction. frontiersin.org While no specific DFT studies on the reaction mechanisms of 4-Butylpiperidin-4-ol have been published, the methodology would involve identifying potential reaction pathways, optimizing the geometry of all stationary points (reactants, intermediates, transition states, products), and calculating their relative energies to determine the most favorable mechanism.

Table 1: Exemplary DFT-Calculated Activation Energies for a Hypothetical Reaction Step

Disclaimer: The following data is illustrative for a generic reaction and does not represent actual calculated values for this compound.

| Reaction Pathway | Functional/Basis Set | Solvation Model | Activation Energy (kcal/mol) |

| Pathway A | B3LYP/6-31G(d) | Gas Phase | 25.4 |

| Pathway A | B3LYP/6-31G(d) | PCM (Water) | 22.1 |

| Pathway B | M06-2X/def2-TZVP | Gas Phase | 30.2 |

| Pathway B | M06-2X/def2-TZVP | PCM (Water) | 28.5 |

Quantum chemical methods are instrumental in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. rsc.org DFT and other ab initio methods can calculate NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. nih.govchemaxon.com The accuracy of these predictions has become a valuable tool for confirming experimental findings or for distinguishing between possible isomers. bohrium.com

For this compound, DFT calculations could predict its NMR spectrum. This involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by comparing them to a reference compound like tetramethylsilane (B1202638) (TMS). nih.gov Similarly, calculation of the Hessian matrix after geometry optimization yields vibrational frequencies that correspond to IR and Raman spectra. nih.gov Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and electronic excitation properties. mdpi.com

Table 2: Predicted Electronic Properties for a Model Piperidine Derivative

Disclaimer: The data below is for a representative substituted piperidine and not this compound. Calculations are hypothetical.

| Property | Method | Value |

| HOMO Energy | B3LYP/6-311+G(d,p) | -6.2 eV |

| LUMO Energy | B3LYP/6-311+G(d,p) | +1.5 eV |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 7.7 eV |

| Dipole Moment | B3LYP/6-311+G(d,p) | 2.1 D |

Conformational Analysis and Molecular Dynamics Simulations

Flexible molecules like this compound can exist in multiple conformations. Understanding these different shapes and their relative energies is crucial as the conformation can dictate biological activity and physical properties.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. rsc.org However, substituents on the ring can influence the equilibrium between different chair forms, as well as the potential for boat or twist-boat conformations. nih.gov For this compound, the key conformational questions involve the orientation of the butyl and hydroxyl groups (axial vs. equatorial).

Computational conformational analysis can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. researchgate.net These studies calculate the relative energies of different conformers to predict the most stable arrangement. For the 4-butyl and 4-hydroxyl groups on a piperidine ring, it is generally expected that the bulkier butyl group would strongly prefer an equatorial position to minimize steric clashes (1,3-diaxial interactions). The smaller hydroxyl group might show a less pronounced preference. Computational studies on N-substituted piperidines have demonstrated the ability to calculate the relative proportions of different conformers based on their thermodynamic properties. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. core.ac.uk By simulating the motions of atoms over time, MD can reveal how a molecule like this compound moves, flexes, and interacts with its environment. nih.govrsc.org These simulations are particularly useful for understanding the dynamics of conformational changes, such as the ring flip of the piperidine scaffold. oup.com

Solvent plays a critical role in molecular conformation and dynamics. frontiersin.org Explicit solvent models in MD simulations surround the solute with individual solvent molecules, providing a realistic representation of solute-solvent interactions. aip.org Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium, which is computationally less expensive. nih.gov Studies on substituted piperidines have shown that solvent polarity can significantly influence conformational preferences, for example by stabilizing conformers with larger dipole moments. researchgate.net An MD simulation of this compound in a solvent like water would track the hydrogen bonding interactions between the hydroxyl group, the piperidine nitrogen, and surrounding water molecules, providing insight into its solvation structure and dynamic behavior in solution.

Table 3: Illustrative Conformational Energy Data for a 4-Substituted Piperidine

Disclaimer: This table presents hypothetical energy differences for a model compound to illustrate conformational principles and does not represent specific data for this compound.

| Conformer (Substituent Position) | Method | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |

| Equatorial | DFT (B3LYP/6-31G(d)) | 0.00 | 0.00 |

| Axial | DFT (B3LYP/6-31G(d)) | 2.1 | 1.8 |

Molecular Modeling for Chemical Interactions (Purely Theoretical)

Molecular modeling can be used to theoretically investigate how this compound might interact with other molecules, such as biological receptors or other chemical species, through non-covalent forces. numberanalytics.com These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are critical in fields like drug design and materials science. aip.orgnih.gov

For this compound, the hydroxyl group and the piperidine nitrogen are key sites for hydrogen bonding, acting as both donors and acceptors. The butyl group provides a lipophilic (hydrophobic) region. Molecular modeling could be used to dock this compound into the active site of a protein, predicting its binding mode and affinity. Methods like Energy Decomposition Analysis (EDA) can partition the total interaction energy into physically meaningful components (electrostatic, exchange-repulsion, polarization, and dispersion), providing a deeper understanding of the nature of the binding forces. rsc.org While no such studies have been performed on this compound specifically, these theoretical approaches are standard practice in medicinal chemistry to rationalize structure-activity relationships and design new molecules with desired interaction profiles. core.ac.uk

In Silico Docking Studies with Chemically Defined Binding Sites

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govbenthamdirect.com This method is crucial for understanding the potential biological activity of a compound by elucidating its binding mode and affinity within the active site of a receptor. While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous piperidine derivatives. These studies help to hypothesize the potential interactions of this compound with various chemically defined binding sites.

Research on piperidine derivatives has shown their potential to interact with a variety of biological targets, including enzymes and receptors implicated in different diseases. For instance, docking studies of piperidine derivatives have been conducted on targets such as the main protease (Mpro) of SARS-CoV-2, protein kinase B (Akt), and tubulin. nih.govtandfonline.comresearchgate.net

The binding of piperidine analogs to protein targets is often characterized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.net For this compound, the hydroxyl group at the C4 position can act as a hydrogen bond donor and acceptor, while the piperidine ring nitrogen can also participate in hydrogen bonding. The butyl group at the C4 position introduces a significant hydrophobic character to the molecule, which can engage in van der Waals interactions with hydrophobic pockets within a binding site.

A hypothetical docking scenario of this compound into a generic enzyme active site might involve the following interactions:

Hydrogen Bonding: The hydroxyl group could form hydrogen bonds with polar amino acid residues such as serine, threonine, or aspartate. The piperidine nitrogen, depending on its protonation state, could also interact with acidic residues.

Hydrophobic Interactions: The butyl chain would likely orient itself towards a hydrophobic region of the binding site, interacting with nonpolar residues like valine, leucine, and isoleucine. researchgate.net

The following table summarizes potential interactions of this compound with amino acid residues in a hypothetical protein binding site, based on studies of similar piperidine derivatives.

| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | 4-hydroxyl group, piperidine N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | 4-hydroxyl group, piperidine Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Butyl group, piperidine ring (CH2 groups) | Valine, Leucine, Isoleucine, Phenylalanine |

These hypothetical interactions provide a framework for understanding how this compound might bind to a protein target. The specific binding energy and orientation would, of course, depend on the unique topology and chemical environment of the particular binding site. Further dedicated docking studies on specific, relevant biological targets are necessary to validate these hypotheses and to fully explore the therapeutic potential of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property, such as reactivity. researchgate.net These models are built by finding a statistically significant correlation between calculated molecular descriptors and an observed activity. For this compound, QSAR modeling can be employed to predict its chemical reactivity, which is a key factor in its stability, metabolism, and potential for covalent interactions with biological macromolecules.

Key Descriptor Classes for QSAR Modeling of Piperidine Derivatives:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies. For this compound, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the molecule.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching. Indices like the Wiener index and connectivity indices have been shown to be important in QSAR models of piperidine derivatives. nih.gov

Physicochemical Descriptors: Properties like lipophilicity (logP) and polar surface area (PSA) are critical for predicting the absorption and distribution of a molecule, which indirectly relates to its opportunity for chemical reactions in a biological system.

A QSAR model for the chemical reactivity of a series of 4-substituted piperidin-4-ols, including this compound, could be developed using multiple linear regression (MLR) or more advanced machine learning techniques. The resulting equation would take the general form:

Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where Reactivity is a quantitative measure of a chemical reaction (e.g., rate constant), c represents the coefficients determined by the regression analysis, and D represents the calculated molecular descriptors.

The following table presents a selection of molecular descriptors that would be relevant for a QSAR study of the chemical reactivity of this compound and its analogs.

| Descriptor Class | Specific Descriptor Example | Relevance to Chemical Reactivity of this compound |

| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |

| Mulliken Charges | Indicates the partial charges on atoms, identifying potential sites for nucleophilic or electrophilic attack. | |

| Steric | Molecular Volume | Influences the accessibility of the reactive centers. |

| van der Waals Volume (Vω) | Has been shown to be significant in QSAR studies of piperidine derivatives. | |

| Topological | Wiener Index | Encodes information about molecular branching and has been correlated with biological activity in piperidine compounds. nih.gov |

| Topochemical Index (τ) | Found to be a dominant factor in the AChE inhibition activity of piperidine derivatives. | |

| Physicochemical | LogP | Affects solubility and distribution, influencing the environment in which reactions occur. |

| Polar Surface Area (PSA) | Relates to hydrogen bonding potential and permeability. |

By developing and validating such QSAR models, it would be possible to predict the chemical reactivity of novel 4-substituted piperidin-4-ol derivatives, thereby accelerating the design and screening of new compounds with desired reactivity profiles.

Future Research Directions and Emerging Trends for 4 Butylpiperidin 4 Ol

Development of Novel and Highly Efficient Synthetic Methodologies

The development of efficient and stereo selective synthetic routes to highly functionalized piperidine (B6355638) cores is a significant area of contemporary organic chemistry. google.com While traditional methods for the synthesis of 4-substituted piperidin-4-ols exist, future research will likely focus on the development of more atom-economical, environmentally benign, and modular strategies.

Another area of interest is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly reduce the number of synthetic steps, purification procedures, and waste generation. rsc.org The development of novel MCRs for the synthesis of highly functionalized piperidine derivatives is an active field of research, and the application of these methods to the synthesis of 4-Butylpiperidin-4-ol could provide a more sustainable and efficient manufacturing process.

Furthermore, the exploration of aza-Prins cyclization presents a powerful tool for the diastereoselective synthesis of 4-hydroxypiperidines. acs.orgmpg.de Future work could investigate the application of this methodology to generate specific stereoisomers of this compound, which may be crucial for its application in areas such as pharmaceuticals or materials with specific chiral properties.

A summary of potential modern synthetic approaches is presented in the table below.

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Gold-Catalyzed Cyclization | Employs a gold catalyst to facilitate ring formation. | High efficiency, modularity, and potential for one-pot synthesis. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | Increased atom economy, reduced waste, and simplified procedures. |

| Aza-Prins Cyclization | A powerful method for diastereoselective synthesis. | Access to specific stereoisomers with high selectivity. |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The inherent reactivity of the this compound scaffold, which contains both a tertiary amine and a tertiary alcohol, presents a rich platform for exploring novel chemical transformations. Future research is expected to move beyond simple functionalization and delve into unprecedented reactivity patterns.

A key area of investigation will be the controlled formation of reactive iminium species from the tertiary amine. researchgate.net The generation of these intermediates can open pathways to a variety of subsequent reactions, allowing for the introduction of diverse functional groups at positions alpha to the nitrogen atom. The development of catalytic systems that can control the regioselectivity of these reactions will be a significant challenge and a rewarding area of study.

The strategic use of the hydroxyl group as a directing group or a reactive handle will also be a focus. For instance, C-H functionalization reactions directed by the hydroxyl group could enable the selective modification of the piperidine ring at otherwise unreactive positions. nih.gov This would provide access to a wide range of novel derivatives of this compound with unique substitution patterns.

Furthermore, the potential for ring-opening and rearrangement reactions of the piperidine scaffold under specific conditions could lead to the synthesis of entirely new heterocyclic systems. nih.govnih.gov Investigating the influence of the butyl and hydroxyl substituents on the propensity for such transformations could reveal unexpected and synthetically useful reactivity.

| Transformation Type | Description | Potential Outcomes |

| Iminium Ion Chemistry | Formation of a reactive intermediate from the tertiary amine. | Functionalization at the alpha-position to the nitrogen. |

| Hydroxyl-Directed C-H Functionalization | Utilization of the hydroxyl group to direct reactions to specific C-H bonds. | Selective modification of the piperidine ring. |

| Ring-Opening/Rearrangement | Cleavage or rearrangement of the piperidine ring. | Access to novel heterocyclic structures. |

Innovative Applications in Advanced Materials and Chemical Technologies

The unique structural features of this compound make it an attractive building block for the creation of advanced materials with novel properties and for applications in various chemical technologies.

A significant emerging trend is the incorporation of piperidine derivatives into polymers . Research has shown that piperidone-based monomers can be used to synthesize both linear and hyperbranched polymers. nih.gov The presence of the butyl group and the hydroxyl functionality in this compound could be exploited to create polymers with tailored properties, such as enhanced solubility, specific thermal characteristics, or the ability to participate in post-polymerization modifications. Furthermore, the synthesis of antimicrobial polymers based on piperazine, a related heterocyclic compound, suggests that polymers derived from this compound may also exhibit interesting bioactive properties. mdpi.com

Another exciting avenue is the development of piperidinium-based ionic liquids . rsc.orgacs.orgresearchgate.net Ionic liquids are salts that are liquid at low temperatures and have a wide range of applications, including as electrolytes in batteries, catalysts, and environmentally friendly solvents. The quaternization of the nitrogen atom in this compound could lead to the formation of novel ionic liquids. The butyl and hydroxyl groups would likely influence the physical and chemical properties of these ionic liquids, such as their viscosity, conductivity, and catalytic activity. mdpi.com

The catalytic potential of this compound and its derivatives is also an area ripe for exploration. The tertiary amine functionality can act as a base or a nucleophilic catalyst in various organic transformations. The presence of the hydroxyl group could allow for the creation of bifunctional catalysts where both the amine and the alcohol participate in the catalytic cycle.

| Application Area | Description | Potential Impact of this compound |

| Polymer Science | Use as a monomer or functional building block for polymers. | Creation of polymers with tailored thermal, solubility, and bioactive properties. |

| Ionic Liquids | Synthesis of novel piperidinium-based ionic liquids. | Development of new electrolytes, catalysts, and green solvents. |

| Catalysis | Application as an organocatalyst or a ligand for metal catalysts. | Design of new and efficient catalytic systems for organic synthesis. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

One of the most significant applications of AI in this context is in retrosynthetic analysis and reaction prediction . chemimpex.comresearchgate.net Machine learning models can be trained on vast datasets of chemical reactions to predict the most efficient and viable synthetic routes to a target molecule. researchgate.net For this compound, AI could be used to identify novel and more efficient synthetic pathways that may not be immediately obvious to a human chemist. Furthermore, these models can predict the outcomes of unknown reactions, accelerating the discovery of new chemical transformations for this compound.

Finally, AI is becoming an invaluable tool for catalyst design . mpg.deunsw.edu.aumdpi.com Machine learning algorithms can be used to identify the key features that make a molecule an effective catalyst for a particular reaction. This knowledge can then be used to design novel catalysts based on the this compound structure with enhanced activity, selectivity, and stability.

| AI/ML Application | Description | Benefit for this compound Research |

| Reaction Prediction & Retrosynthesis | Predicting the outcomes of reactions and designing synthetic routes. | Accelerating the discovery of efficient syntheses and novel transformations. |

| Materials Discovery | Predicting the properties of new materials. | Enabling the rational design of functional materials with desired characteristics. |

| Catalyst Design | Identifying features for optimal catalytic activity. | Guiding the development of highly efficient catalysts for a range of reactions. |

Q & A

Q. Table 1: Synthesis Optimization

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH, 0–5°C | 78 | Reese, 1988 |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 50°C | 65 | NIST Data |

Basic: How is this compound characterized analytically, and what spectral data are critical for validation?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy : ¹H NMR should show characteristic peaks for the piperidine ring (δ 1.2–1.8 ppm for axial/equatorial protons) and the butyl chain (δ 0.9 ppm for terminal CH₃). ¹³C NMR confirms the hydroxyl-bearing carbon (δ ~70 ppm) .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 172.23 (C₉H₁₉NO).

- IR Spectroscopy : A broad O–H stretch (~3200–3500 cm⁻¹) and C–N stretches (~1100 cm⁻¹) are diagnostic .

Q. Table 2: Key Spectral Signatures

| Technique | Critical Peaks/Data | Significance |

|---|---|---|

| ¹H NMR | δ 3.6–3.8 ppm (piperidine CH–OH) | Confirms hydroxyl position |

| HRMS | m/z 172.23 (calc. for C₉H₁₉NO) | Validates molecular formula |

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation .

- Storage : Store in a cool (<25°C), dry place under nitrogen to prevent oxidation.

- Emergency Response : For skin contact, wash with soap/water immediately. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. Table 3: Hazard Classification (GHS)

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritant | H315 | Avoid direct contact |

| Eye Irritant | H319 | Use sealed goggles |

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer:

Discrepancies in activity data (e.g., receptor binding vs. enzyme inhibition) require:

Systematic Replication : Validate assays under identical conditions (pH, temperature, solvent).

Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers .

Structural Validation : Confirm compound purity via X-ray crystallography to rule out stereochemical inconsistencies .

Advanced: What strategies optimize the design of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the piperidine nitrogen or butyl chain to probe steric/electronic effects. For example, fluorination of the butyl group enhances metabolic stability .

- Computational Modeling : Use DFT (Density Functional Theory) to predict binding affinities to targets like GABA receptors .

- High-Throughput Screening : Test libraries of derivatives against enzyme panels (e.g., cytochrome P450 isoforms) to identify lead compounds .

Advanced: How can mechanistic studies elucidate the role of this compound in catalytic reactions or biological systems?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydroxyl group participation in hydrolysis reactions .

- Kinetic Profiling : Measure reaction rates under varying pH to identify rate-limiting steps.

- In Silico Docking : Simulate interactions with biological targets (e.g., NMDA receptors) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.